

Technical Procurement & Application Guide: 5-Bromo-2-tert-butylphenol

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Compound of Interest

Compound Name: 5-Bromo-2-tert-butylphenol

CAS No.: 30715-50-5

Cat. No.: B1279315

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Part 1: Chemical Profile & Critical Data Correction The CAS Registry Conflict

CRITICAL ALERT: The CAS number provided in your request (10534-59-5) corresponds to Tetrabutylammonium Acetate, a phase transfer catalyst. This is a common database error in procurement requests.

The correct chemical identity for the phenolic compound is:

- Target Molecule: **5-Bromo-2-tert-butylphenol** [1][2][3][4][5][6]
- Correct CAS: 30715-50-5 [2][3][6]
- Molecular Formula: C₁₀H₁₃BrO
- Molecular Weight: 229.11 g/mol [7]

Isomer Distinction (The "Purity Trap")

In research synthesis, "tert-butyl bromophenols" are often confused. You must distinguish your target from its more common isomer, which has vastly different reactivity due to steric and electronic effects.

Feature	Target: 5-Bromo-2-tert-butylphenol	Common Isomer: 4-Bromo-2-tert-butylphenol
CAS	30715-50-5	10323-39-4
Structure	Br is meta to OH; para to t-Butyl.[6]	Br is para to OH; meta to t-Butyl.
Availability	Rare / Specialty	Commodity / Bulk
Synthesis	Requires meta-directing logic (e.g., from 3-bromophenol).	Direct bromination of 2-tert-butylphenol.
Price Tier	High (\$)	Low (\$)

Part 2: Market Landscape & Pricing Analysis

Because CAS 30715-50-5 is a specialty building block, it is not typically available in "Add to Cart" catalogs like Sigma-Aldrich or Fisher Scientific for immediate dispatch. It is usually a "Make-to-Order" (MTO) item.

Estimated Market Rates (2025-2026)

Prices are estimates based on specialty organic synthesis providers.

Supplier Type	Quantity	Estimated Price (USD)	Lead Time
Catalog (Stock)	1 g	\$150 - \$250	1-2 Weeks
Custom Synthesis	10 g	\$800 - \$1,200	4-6 Weeks
Bulk (China/India)	1 kg	\$2,500 - \$4,000	6-8 Weeks

Verified Supplier Categories

Do not search for "CAS 10534-59-5". Use CAS 30715-50-5.[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[8\]](#)

- Specialty Catalogs (US/EU):
 - Combi-Blocks: Often carries specific halogenated phenol isomers.
 - Enamine: Strong inventory of building blocks for medicinal chemistry.
 - Matrix Scientific: Specializes in rare organic intermediates.
- Bulk/Custom Sources (Asia):
 - ChemicalBook Verified Suppliers: Look for suppliers with "Gold" status and recent transaction history.
 - eChem: Useful for sourcing kg-scale quantities from validated manufacturers.[\[9\]](#)

Part 3: Synthetic Utility & "Make vs. Buy" Decision

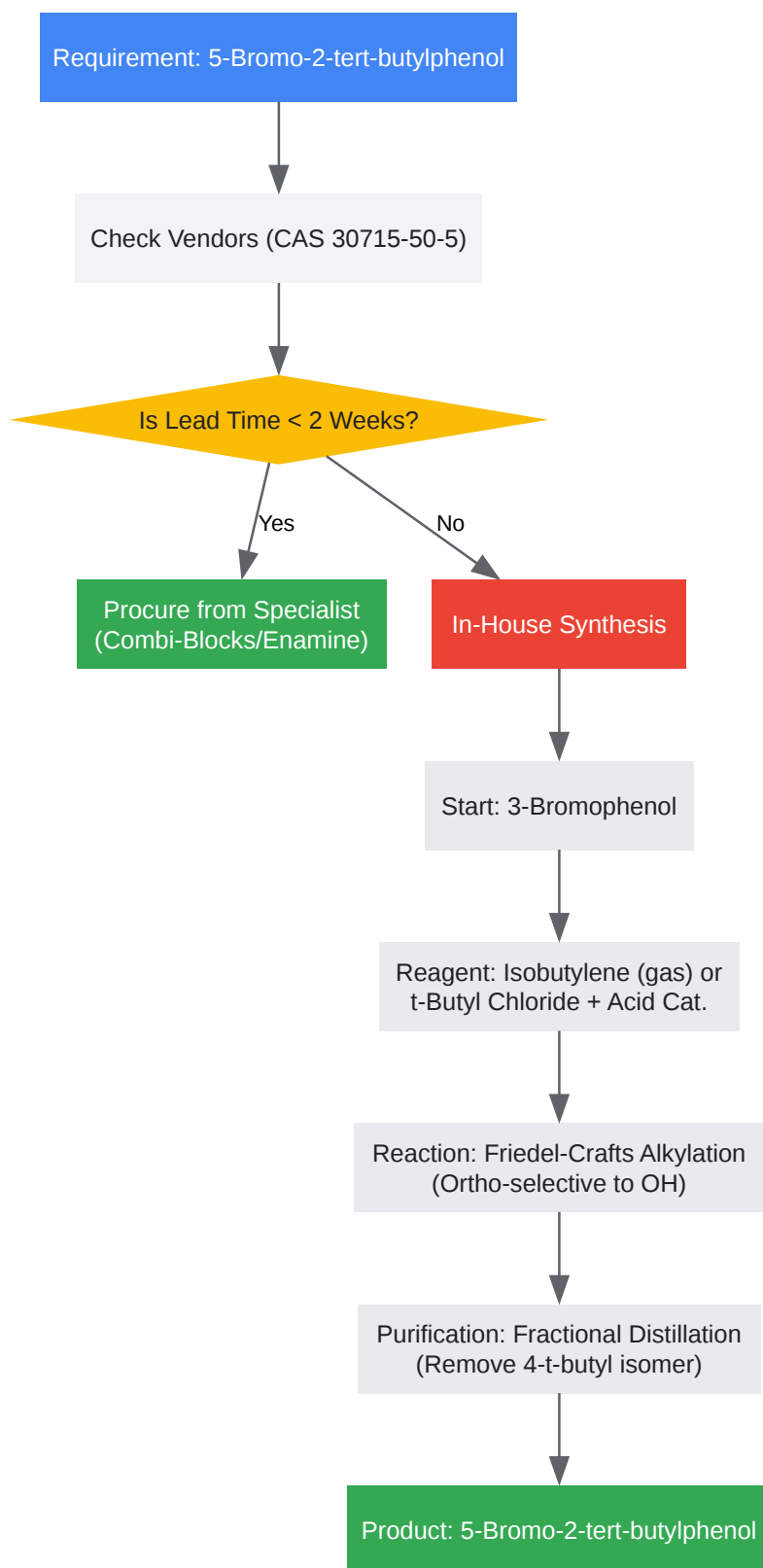
If the lead time for purchasing is too long (>4 weeks), synthesizing this compound in-house is a viable option for a skilled organic chemist. Unlike the 4-bromo isomer, you cannot simply brominate 2-tert-butylphenol because the hydroxyl group directs para, forcing the bromine to position 4.

Synthesis Logic (The "Meta" Challenge)

To place the bromine at position 5 (meta to OH), you must start with 3-bromophenol and utilize the steric bulk of the tert-butyl group to control regioselectivity during alkylation.

Experimental Workflow Diagram

The following diagram illustrates the decision logic and synthetic pathway.



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Caption: Procurement logic and regioselective synthesis pathway starting from 3-bromophenol.

Part 4: Quality Control & Validation Protocols

When receiving a shipment or finishing a synthesis, you must validate the isomer identity. The 4-bromo impurity is the most common and difficult to separate.

¹H NMR Validation (CDCl₃, 400 MHz)

The key diagnostic is the aromatic region splitting pattern.

- **5-Bromo-2-tert-butylphenol (Target):**
 - Protons: 3 aromatic protons.
 - Pattern: You will see an ABX system or two doublets and a singlet (depending on resolution) because the protons are at positions 3, 4, and 6.
 - Key Shift: Look for the doublet at position 6 (ortho to OH, meta to Br) and the doublet at position 3 (ortho to t-butyl).
 - Coupling: A meta-coupling (Hz) between H4 and H6 is characteristic.
- **4-Bromo-2-tert-butylphenol (Impurity):**
 - Pattern: ABC system with strong ortho coupling (Hz) between H5 and H6.
 - Differentiation: If you see a strong 8 Hz doublet, you have the wrong isomer (4-bromo).

Application Protocol: Suzuki-Miyaura Coupling

This compound is frequently used to attach a hindered phenol moiety to a biaryl scaffold.

Standard Protocol:

- Charge: 1.0 eq **5-Bromo-2-tert-butylphenol**, 1.2 eq Boronic Acid, 3.0 eq K₂CO₃.
- Solvent: 1,4-Dioxane/Water (4:1). Degas with Argon for 15 mins.

- Catalyst: Add 5 mol% Pd(dppf)Cl₂.
- Heat: 80°C for 12 hours.
- Workup: Dilute with EtOAc, wash with 1M HCl (careful not to deprotonate the phenol if product is acidic), dry over Na₂SO₄.

Part 5: Safety & Handling (SDS Summary)

Hazard Class: Corrosive / Acute Toxicant.

- Skin/Eye: Phenols cause severe chemical burns and are rapidly absorbed through the skin. Always wear nitrile gloves (double gloved recommended) and a face shield.
- Inhalation: Destructive to mucous membranes. Use only in a fume hood.
- Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation to quinones.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 30715-50-5. Retrieved from .
- ChemicalBook. **5-Bromo-2-tert-butylphenol** Product Description & Suppliers. Retrieved from .
- ChemSrc. 2-tert-Butylphenol and Brominated Derivatives Data. Retrieved from .
- Thermo Fisher Scientific. Safety Data Sheet: Brominated Phenols. Retrieved from .
- Splendid Lab. 4-Bromo-2-tert-butylphenol (Isomer Comparison). Retrieved from .

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